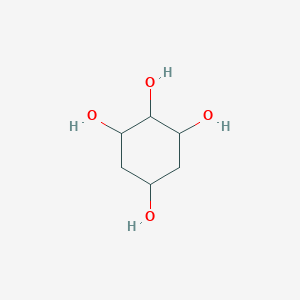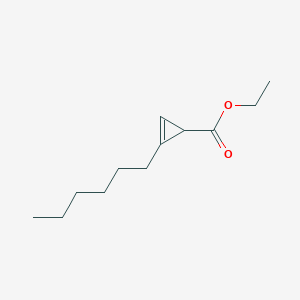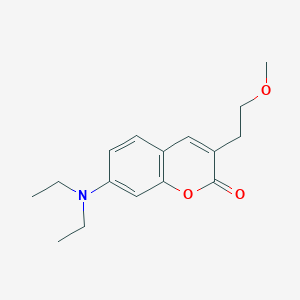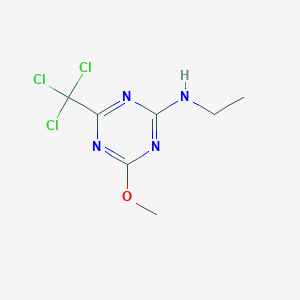![molecular formula C16H17N3O6S2 B14263855 N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide CAS No. 185117-46-8](/img/structure/B14263855.png)
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes both sulfonyl and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the sulfonylation of 4-acetamidophenyl with sulfonyl chloride, followed by the introduction of the sulfamoyl group. The final step involves the acetamidation of the phenyl ring. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby preventing the enzyme from catalyzing its reaction.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-acetamidophenyl)selanylphenyl]acetamide: Similar structure but contains a selenium atom instead of a sulfur atom.
N-[4-(4-acetamidophenyl)sulfonylphenyl]propanamide: Similar structure but with a propanamide group instead of an acetamide group.
Uniqueness
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide is unique due to the presence of both sulfonyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
CAS No. |
185117-46-8 |
|---|---|
Molecular Formula |
C16H17N3O6S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O6S2/c1-11(20)17-13-3-7-15(8-4-13)26(22,23)19-27(24,25)16-9-5-14(6-10-16)18-12(2)21/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
DCUHIBWFVWJOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)



![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)


![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

